molecular formula C15H11ClN2O2 B2524335 N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941881-27-2

N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2524335
CAS No.: 941881-27-2
M. Wt: 286.72
InChI Key: LEXZWQLAYOLMLA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a furo[3,2-b]pyridine core with a 4-chlorophenyl group and a carboxamide functional group, making it a versatile molecule for chemical and biological studies.

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that compounds with similar structures can interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target, which can inhibit or enhance the target’s function, leading to various downstream effects.

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide could potentially affect multiple biochemical pathways.

Result of Action

Similar compounds have demonstrated various biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves the formation of the furo[3,2-b]pyridine core followed by the introduction of the 4-chlorophenyl and carboxamide groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloropyridine with a suitable furan derivative can yield the desired furo[3,2-b]pyridine scaffold . Subsequent functionalization steps introduce the 4-chlorophenyl and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the efficient formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It has shown promise in biological assays, potentially acting as a ligand for specific receptors or enzymes.

    Medicine: Research indicates potential therapeutic applications, including antimicrobial and antiviral activities.

    Industry: The compound’s unique properties make it suitable for use in materials science and as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furo[3,2-b]pyridine derivatives and related heterocyclic compounds with varying substituents. Examples include:

Uniqueness

N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-9-2-7-13-12(17-9)8-14(20-13)15(19)18-11-5-3-10(16)4-6-11/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXZWQLAYOLMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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